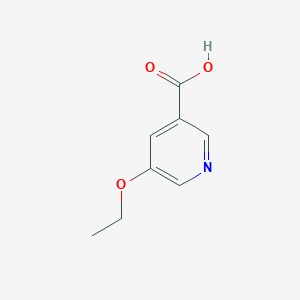

5-Ethoxynicotinic acid

Description

5-Ethoxynicotinic acid is a substituted derivative of nicotinic acid (pyridine-3-carboxylic acid), featuring an ethoxy (-OCH₂CH₃) group at the 5-position of the pyridine ring. This substitution introduces steric and electronic effects that alter its physicochemical properties compared to the parent compound. The ethoxy group enhances lipophilicity and may influence biological activity, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

5-ethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-7-3-6(8(10)11)4-9-5-7/h3-5H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEJKRLJAGJNNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxynicotinic acid typically involves the reaction of pyridine with chloroacetic acid ester to form 5-chloropyridine. This intermediate is then reacted with ethanol to yield the target compound .

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges .

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxynicotinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used.

Reduction: Hydrogenation with catalysts like palladium on carbon.

Substitution: Reagents such as sodium ethoxide or other nucleophiles.

Major Products: The major products depend on the type of reaction. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Ethoxynicotinic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-Ethoxynicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in metabolic processes. The exact molecular targets and pathways are still under investigation, but it is known to influence oxidative and reductive reactions in biological systems .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds :

- 5-Hydroxynicotinic acid (CAS 27828-71-3) : Features a hydroxyl (-OH) group at the 5-position. The hydroxyl group increases acidity (pKa ~3.5) due to electron-withdrawing effects, enhancing solubility in polar solvents .

- 6-Ethoxy-nicotinic acid (CAS 97455-65-7) : Ethoxy substitution at the 6-position alters steric interactions and resonance stabilization compared to the 5-position isomer. This positional difference may reduce intermolecular hydrogen bonding capacity .

- 5-(2-Fluorophenyl)-2-hydroxynicotinic acid (CAS 1267011-08-4): Combines a hydroxyl group at the 2-position and a fluorophenyl group at the 5-position.

Electronic Impact :

- Ethoxy (-OCH₂CH₃) : Electron-donating via resonance, decreasing acidity (pKa ~4.2 estimated) and increasing lipophilicity (logP ~1.8).

- Hydroxyl (-OH) : Electron-withdrawing, lowering pKa and improving aqueous solubility.

- Fluorophenyl (-C₆H₄F) : Strongly electron-withdrawing, reducing electron density on the pyridine ring and enhancing stability against oxidation .

Biological Activity

5-Ethoxynicotinic acid, a derivative of nicotinic acid, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C_9H_11NO_2) is characterized by the presence of an ethoxy group attached to the pyridine ring of nicotinic acid. This modification influences its solubility, bioavailability, and biological interactions. The compound is structurally related to other nicotinic acid derivatives, which have been studied for various pharmacological effects.

The biological activity of this compound may be attributed to several mechanisms:

- Vasodilation : Similar to other nicotinic acid derivatives, it may induce vasodilation through the release of prostaglandins, enhancing local blood flow .

- Antioxidant Activity : Research indicates that compounds related to nicotinic acid can exhibit antioxidant properties, potentially reducing oxidative stress in cells .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, similar to its analogs .

1. Antioxidant Properties

Studies have shown that this compound possesses significant antioxidant activity. This is measured using various assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). The compound's ability to scavenge free radicals suggests a role in protecting cells from oxidative damage.

| Assay Type | Result (mg TE/g) |

|---|---|

| DPPH | 90.98 |

| FRAP | 109.52 |

These results indicate that this compound may contribute to the prevention of chronic diseases associated with oxidative stress .

2. Anti-inflammatory Effects

Research indicates that nicotinic acid derivatives can modulate inflammatory responses. The potential anti-inflammatory effects of this compound could be linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

3. Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. It could enhance cognitive function by modulating cholinergic activity in the brain, similar to other nicotinic compounds known for their roles in neuroprotection and cognition enhancement .

Case Studies and Research Findings

Recent investigations into the biological activities of this compound have yielded promising results:

- Study on Antioxidant Activity : A study demonstrated that this compound exhibited higher antioxidant activity compared to other related compounds, suggesting its potential use in dietary supplements aimed at reducing oxidative stress .

- Neuroprotective Study : In vitro studies indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential therapeutic application in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.